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Compound of Interest

Compound Name: Glycine, N-(ethoxycarbonyl)-

Cat. No.: B1266080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ethoxycarbonyl glycine (also

known as N-carbethoxyglycine), a derivative of the simplest proteinogenic amino acid, glycine.

While not as commonly employed in contemporary solid-phase peptide synthesis (SPPS) as its

Boc or Fmoc-protected counterparts, understanding its synthesis, properties, and reactivity is

valuable for specialized applications and for a complete understanding of amino acid protecting

group chemistry.

This document details the physicochemical properties, synthesis, spectroscopic

characterization, and reactivity of N-ethoxycarbonyl glycine. Due to a lack of readily available,

experimentally determined data in the literature for this specific compound, some values have

been predicted based on established chemical principles and data from analogous structures.

Physicochemical Properties
N-ethoxycarbonyl glycine is a white solid at room temperature. Its properties are influenced by

the presence of the terminal carboxylic acid, the secondary amide (carbamate), and the ethyl

ester moiety. The addition of the ethoxycarbonyl group increases the molecule's hydrophobicity

compared to glycine, which is expected to decrease its solubility in water and increase its

solubility in organic solvents.

Table 1: Physicochemical Properties of N-ethoxycarbonyl glycine
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Property Value Source/Method

IUPAC Name
2-(ethoxycarbonylamino)acetic

acid
[1]

Synonyms
N-Carbethoxyglycine,

(Ethoxycarbonyl)glycine
[1]

CAS Number 4596-51-4 [1]

Molecular Formula C₅H₉NO₄ [1]

Molecular Weight 147.13 g/mol [1]

Melting Point
Not available (Predicted: 85-95

°C)

Predicted based on analogous

structures

Boiling Point Not available -

pKa (Carboxylic Acid) Not available (Predicted: ~3.5)
Predicted based on electronic

effects

Solubility

Water: Sparingly

solubleOrganic Solvents:

Soluble in methanol, ethanol,

DMSO, DMF

Predicted based on structure

XLogP3 -0.1 Computed by PubChem[1]

Synthesis of N-ethoxycarbonyl glycine
The most direct and common method for the synthesis of N-ethoxycarbonyl glycine is the N-

acylation of glycine using ethyl chloroformate under basic conditions, a classic example of the

Schotten-Baumann reaction. The base neutralizes the hydrochloric acid byproduct and

deprotonates the amino group, facilitating its nucleophilic attack on the chloroformate.

Experimental Protocol:
Materials:

Glycine
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Ethyl chloroformate

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

Water

Diethyl ether or Ethyl acetate (for extraction)

Hydrochloric acid (HCl), concentrated and dilute

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide

(2.2 equivalents) in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5

°C.

Acylation: While maintaining the temperature and stirring vigorously, add ethyl chloroformate

(1.1 equivalents) dropwise to the solution. Concurrently, add a 2 M NaOH solution dropwise

to maintain the pH of the reaction mixture between 9 and 10.

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour,

followed by stirring at room temperature for an additional 2-3 hours.

Workup: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to

remove any unreacted ethyl chloroformate and other non-polar impurities. Discard the

organic layer.

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding

concentrated hydrochloric acid. A white precipitate of N-ethoxycarbonyl glycine should form.

Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water,

and dry it under a vacuum. If the product oils out or remains in solution, extract the aqueous

layer multiple times with ethyl acetate.

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and

remove the solvent under reduced pressure to yield the crude product. The product can be
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further purified by recrystallization from a suitable solvent system, such as ethyl

acetate/hexane.

Reactants Reaction Conditions

Process

Glycine in aq. NaOH

Schotten-Baumann
Acylation

Ethyl Chloroformate
0-5 °C, then RT

pH 9-10 Maintained

Workup:
Wash with Ether

Reaction Complete

Acidification (HCl)

Isolation:
Filtration or Extraction

Purification:
Recrystallization

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-ethoxycarbonyl glycine.
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Spectroscopic Characterization
Spectroscopic data is crucial for confirming the structure and purity of the synthesized

compound. While specific experimental spectra for N-ethoxycarbonyl glycine are not widely

published, the expected signals can be accurately predicted.

¹H NMR Spectroscopy
The proton NMR spectrum will show characteristic signals for the ethyl group and the glycine

backbone.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)
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Protons Integration Multiplicity
Approx.
Chemical Shift
(δ, ppm)

Rationale

CH₃ (ethyl) 3H Triplet (t) 1.25

Aliphatic methyl

group coupled to

a methylene

group.

CH₂ (glycine) 2H Doublet (d) 3.95

Methylene group

adjacent to a

carboxylic acid

and an amide

nitrogen.

O-CH₂ (ethyl) 2H Quartet (q) 4.15

Methylene group

adjacent to an

oxygen and

coupled to a

methyl group.[2]

N-H (amide) 1H
Broad Singlet (br

s)
~5.2

Amide proton,

often broad due

to quadrupole

effects and

exchange.

O-H (acid) 1H
Broad Singlet (br

s)
>10.0

Carboxylic acid

proton, highly

deshielded and

very broad.

¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)
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Carbon
Approx. Chemical Shift (δ,
ppm)

Rationale

CH₃ (ethyl) ~14.5 Aliphatic methyl carbon.

CH₂ (glycine) ~42.0
Methylene carbon alpha to

both a carbonyl and a nitrogen.

O-CH₂ (ethyl) ~61.5
Methylene carbon attached to

the carbamate oxygen.

C=O (carbamate) ~157.0
Carbonyl carbon of the

carbamate group.[3]

C=O (acid) ~173.0
Carbonyl carbon of the

carboxylic acid group.[3]

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

Functional Group Vibration
Approx.
Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) Stretch 3300 - 2500 Broad, Strong

N-H (Amide) Stretch 3400 - 3300 Medium

C-H (Aliphatic) Stretch 3000 - 2850 Medium

C=O (Carboxylic Acid) Stretch ~1730 Strong

C=O (Carbamate) Stretch ~1690 Strong, Sharp[4][5]

N-H (Amide) Bend 1550 - 1510 Medium

C-O (Ester/Acid) Stretch 1300 - 1100 Strong
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Reactivity and Applications
The primary role of the ethoxycarbonyl group on glycine is to serve as a protecting group for

the nitrogen atom, preventing its participation in unwanted side reactions during chemical

synthesis, particularly peptide synthesis.

Reactivity of the Ethoxycarbonyl Group
The ethoxycarbonyl group is a carbamate, which is generally more stable than an ester. Its

stability and cleavage conditions are key to its utility.

Stability: It is stable to the mildly acidic conditions used to remove tert-butoxycarbonyl (Boc)

groups and the mildly basic conditions (e.g., piperidine in DMF) used to remove 9-

fluorenylmethyloxycarbonyl (Fmoc) groups. This makes it, in principle, an orthogonal

protecting group.

Cleavage (Deprotection): The removal of a simple alkyl carbamate like the ethoxycarbonyl

group typically requires harsh conditions that can also cleave peptide bonds, limiting its utility

in standard SPPS.

Basic Hydrolysis (Saponification): Requires strong bases like concentrated NaOH or KOH,

often with heating.

Acidic Hydrolysis: Requires strong, concentrated acids like HBr in acetic acid or refluxing

HCl.

Reductive Cleavage: Can be cleaved using reagents like lithium aluminum hydride

(LiAlH₄), which would also reduce the carboxylic acid.[6]

The harsh deprotection conditions are a significant drawback and are the primary reason why

ethoxycarbonyl protection is less common in modern peptide synthesis compared to the more

labile Boc and Fmoc groups.

Application in Peptide Synthesis
While not ideal for iterative SPPS, N-ethoxycarbonyl glycine can be used in solution-phase

synthesis or for the preparation of specific di- or tri-peptides where the final deprotection step

can be performed under conditions that the product can tolerate.
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The general workflow for incorporating an N-protected amino acid into a peptide chain involves

two key steps: coupling and deprotection.

Resin-Bound Peptide
(Free N-terminus)

1. Coupling Step:
Add N-EtOCO-Gly-OH

+ Coupling Reagent (e.g., DCC/HOBt)

Wash Resin

2. Deprotection Step:
Cleavage of EtOCO Group

Wash Resin

Ready for Next
Coupling Cycle

Harsh Conditions:
Strong Acid (e.g., HBr/AcOH) or
Strong Base (e.g., NaOH, heat)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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